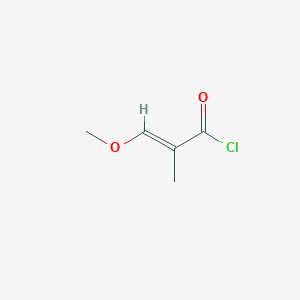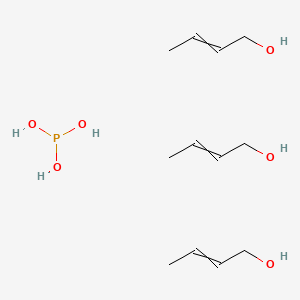
But-2-en-1-ol;phosphorous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-2-en-1-ol: and phosphorous acid are two distinct chemical compounds with unique properties and applications. But-2-en-1-ol, also known as crotyl alcohol, is an organic compound with the molecular formula C₄H₈O. It is a primary alcohol with a double bond between the second and third carbon atoms. Phosphorous acid, with the chemical formula H₃PO₃, is an inorganic compound that serves as a reducing agent and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Epoxidation of Allylic Alcohols: One method involves the epoxidation of allylic alcohols using titanium-catalyzed reactions.
Reduction of 3-Chloro-2-buten-1-ol: Another method involves the reduction of 3-chloro-2-buten-1-ol using anhydrous magnesium sulfate and ether.
Industrial Production Methods: Industrial production of but-2-en-1-ol typically involves the hydrolysis of 3-chloro-2-buten-1-ol or the reduction of crotonaldehyde.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Phosphorus Trichloride: Phosphorous acid can be prepared by hydrolyzing phosphorus trichloride (PCl₃) with water or steam.
Reaction of White Phosphorus with Water: Another method involves reacting white phosphorus (P₄) with water under controlled conditions.
Industrial Production Methods: On an industrial scale, phosphorous acid is commonly produced by the hydrolysis of phosphorus trichloride with water or steam .
化学反応の分析
Types of Reactions:
Oxidation: But-2-en-1-ol can be oxidized using pyridinium chlorochromate (PCC) to form but-2-en-al.
Epoxidation: The compound can undergo epoxidation to form epoxy alcohols using titanium-catalyzed reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Epoxidation: Titanium isopropoxide, L-(+)-diethyl tartrate, and tert-butyl hydroperoxide.
Major Products:
Oxidation: But-2-en-al.
Epoxidation: Chiral epoxy alcohols.
Types of Reactions:
Reduction: Phosphorous acid acts as a reducing agent and can reduce metallic ions in solution.
Disproportionation: When heated, phosphorous acid disproportionates to form phosphine and phosphoric acid.
Common Reagents and Conditions:
Reduction: Metallic ions in aqueous solution.
Disproportionation: Heating under controlled conditions.
Major Products:
Reduction: Reduced metal ions.
Disproportionation: Phosphine and phosphoric acid.
科学的研究の応用
But-2-en-1-ol
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of epoxy alcohols and other chiral compounds. Biology: Investigated for its potential use in biochemical pathways involving allylic alcohols. Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceutical compounds. Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Phosphorous Acid
Chemistry: Used as a reducing agent in various chemical reactions and in the synthesis of phosphites and phosphonates . Biology: Studied for its role in plant metabolism and as a component of fertilizers . Medicine: Involved in the production of certain pharmaceutical drugs and as a precursor for bioactive compounds . Industry: Employed in the preparation of flame retardants, plasticizers, and water treatment agents .
作用機序
But-2-en-1-ol
The mechanism of action of but-2-en-1-ol involves its reactivity as an allylic alcohol. The presence of the double bond and hydroxyl group allows it to participate in various chemical reactions, such as oxidation and epoxidation, leading to the formation of different products.
Phosphorous Acid
Phosphorous acid exerts its effects primarily through its reducing properties. It donates electrons to other substances, reducing them while being oxidized to phosphoric acid. This redox behavior is crucial in its applications as a reducing agent in chemical reactions .
類似化合物との比較
Phosphoric Acid (H₃PO₄): A triprotic acid with different oxidation states.
Hypophosphorous Acid (H₃PO₂): A monoprotic acid with strong reducing properties.
Uniqueness: Phosphorous acid’s diprotic nature and strong reducing properties distinguish it from other phosphorus-containing acids, making it particularly useful in specific industrial and chemical applications .
特性
CAS番号 |
51666-84-3 |
|---|---|
分子式 |
C12H27O6P |
分子量 |
298.31 g/mol |
IUPAC名 |
but-2-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C4H8O.H3O3P/c3*1-2-3-4-5;1-4(2)3/h3*2-3,5H,4H2,1H3;1-3H |
InChIキー |
YSXTUYUBDVPHRR-UHFFFAOYSA-N |
正規SMILES |
CC=CCO.CC=CCO.CC=CCO.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


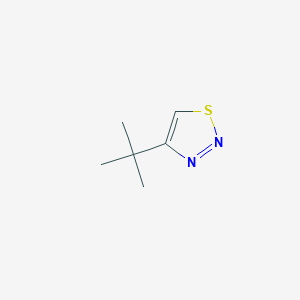
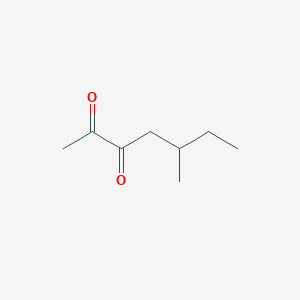
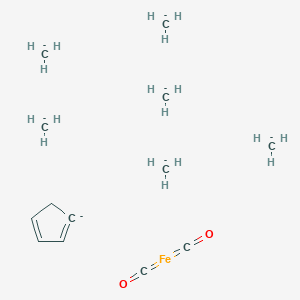
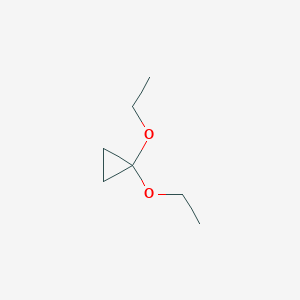
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
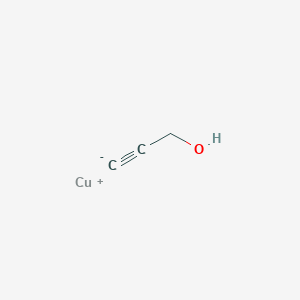
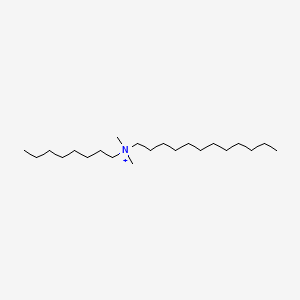
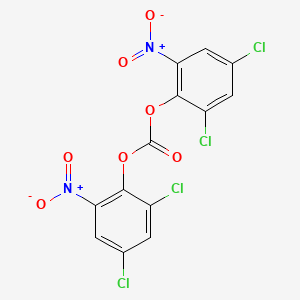


![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


